Cas no 2171528-02-0 (10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane)

10-(2-Methylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane is a heterocyclic spiro compound featuring a unique structural framework combining oxygen, sulfur, and nitrogen within a spirocyclic system. This molecular architecture imparts distinct reactivity and stability, making it valuable in synthetic chemistry and pharmaceutical applications. The presence of a 2-methylbutyl substituent enhances lipophilicity, potentially improving bioavailability in drug design. The spirocyclic core offers conformational rigidity, which can be advantageous in developing selective bioactive molecules. Its multifunctional heteroatom arrangement allows for versatile derivatization, enabling applications in catalysis, material science, and medicinal chemistry. The compound’s balanced steric and electronic properties make it a promising intermediate for specialized chemical synthesis.
10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane structure
2171528-02-0 structure
Product name:10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane
CAS No:2171528-02-0
MF:C12H23NOS
MW:229.382122278214
CID:5825306
PubChem ID:165840898

10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane
    • 10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
    • EN300-1641821
    • 2171528-02-0
    • Inchi: 1S/C12H23NOS/c1-3-10(2)8-11-12(4-7-15-9-12)14-6-5-13-11/h10-11,13H,3-9H2,1-2H3
    • InChI Key: JEWNPIMVRGIHRQ-UHFFFAOYSA-N
    • SMILES: S1CCC2(C1)C(CC(C)CC)NCCO2

Computed Properties

  • Exact Mass: 229.15003553g/mol
  • Monoisotopic Mass: 229.15003553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.6Ų

10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1641821-1.0g
10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171528-02-0
1g
$1100.0 2023-06-04
Enamine
EN300-1641821-0.25g
10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171528-02-0
0.25g
$1012.0 2023-06-04
Enamine
EN300-1641821-1000mg
10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171528-02-0
1000mg
$1100.0 2023-09-22
Enamine
EN300-1641821-500mg
10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171528-02-0
500mg
$1056.0 2023-09-22
Enamine
EN300-1641821-5000mg
10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171528-02-0
5000mg
$3189.0 2023-09-22
Enamine
EN300-1641821-0.1g
10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171528-02-0
0.1g
$968.0 2023-06-04
Enamine
EN300-1641821-5.0g
10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171528-02-0
5g
$3189.0 2023-06-04
Enamine
EN300-1641821-10000mg
10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171528-02-0
10000mg
$4729.0 2023-09-22
Enamine
EN300-1641821-250mg
10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171528-02-0
250mg
$1012.0 2023-09-22
Enamine
EN300-1641821-2.5g
10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171528-02-0
2.5g
$2155.0 2023-06-04

Additional information on 10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane

Research Briefing on 10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane (CAS: 2171528-02-0)

This research briefing provides an in-depth analysis of the latest scientific advancements related to the compound 10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane (CAS: 2171528-02-0). This spirocyclic compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development.

The structural complexity of 10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane, characterized by its spirocyclic core and heteroatom-rich framework, presents both synthetic challenges and opportunities for modulating biological activity. Recent synthetic methodologies have focused on optimizing yield and enantioselectivity, with notable progress in catalytic asymmetric synthesis. These advancements are critical for scaling up production and ensuring reproducibility in preclinical studies.

Pharmacological evaluations of 10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane have revealed its potential as a modulator of key biological targets, including G-protein-coupled receptors (GPCRs) and ion channels. In vitro studies demonstrate its high affinity for specific receptor subtypes, suggesting applications in neurological and cardiovascular disorders. Mechanistic studies further indicate its role in modulating intracellular signaling pathways, which could underlie its therapeutic effects.

Recent preclinical studies have investigated the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. These studies highlight its favorable bioavailability and metabolic stability, which are essential for further development. Additionally, toxicity assessments have shown a promising safety profile at therapeutic doses, supporting its progression to clinical trials.

In conclusion, 10-(2-methylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane represents a compelling case study in the intersection of chemical synthesis and drug discovery. Its unique structure and promising biological activity underscore its potential as a lead compound for therapeutic development. Future research should focus on elucidating its precise mechanisms of action and exploring its efficacy in disease models, paving the way for clinical translation.

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